molecular formula C6H4BF4N3O2 B14757136 Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride

Cat. No.: B14757136
M. Wt: 236.92 g/mol
InChI Key: PLZRVLZVEPAMRG-UHFFFAOYSA-M
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Description

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is a complex organofluorine compound intended for research and development purposes. Organo-fluorinated chemicals are of significant interest in various fields due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in pharmaceutical candidates . Fluorine-containing compounds also play a critical role in the development of new materials and as tools in scientific research, for example, in Fragment-Based Drug Discovery (FBDD) where they can be studied using techniques like 19F-NMR spectroscopy . This product is provided as a high-purity material for use in laboratory settings. Researchers are encouraged to consult the relevant scientific literature for potential applications and to determine the specific research value of this compound for their work. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H4BF4N3O2

Molecular Weight

236.92 g/mol

IUPAC Name

difluoroboranyl-fluoro-(4-nitrophenyl)iminoazanium;fluoride

InChI

InChI=1S/C6H4BF3N3O2.FH/c8-7(9)13(10)11-5-1-3-6(4-2-5)12(14)15;/h1-4H;1H/q+1;/p-1

InChI Key

PLZRVLZVEPAMRG-UHFFFAOYSA-M

Canonical SMILES

B([N+](=NC1=CC=C(C=C1)[N+](=O)[O-])F)(F)F.[F-]

Origin of Product

United States

Preparation Methods

Diazonium Salt Synthesis

The preparation of 4-nitrobenzenediazonium tetrafluoroborate serves as a foundational protocol. This involves diazotizing 4-nitroaniline with nitrous acid (HNO₂) in the presence of tetrafluoroboric acid (HBF₄):
$$
\text{4-Nitroaniline} + \text{HNO}2 + \text{HBF}4 \rightarrow \text{4-Nitrobenzenediazonium BF}4^- + \text{H}2\text{O} $$
Reaction conditions:

  • Temperature : 0–5°C (ice bath) to prevent premature decomposition.
  • Solvent : Aqueous HCl or HBF₄ solution.
  • Yield : ~85–90% after crystallization from water.

Iminoammonium Functionalization

To introduce the iminoammonium group, the diazonium salt undergoes reduction or condensation. For example, reacting the diazonium salt with ammonium fluoride (NH₄F) under controlled pH may yield the iminoammonium intermediate:
$$
\text{4-Nitrobenzenediazonium BF}4^- + \text{NH}4\text{F} \rightarrow \text{this compound} + \text{N}_2 \uparrow $$
Critical parameters :

  • pH : Maintained at 6–7 to avoid hydrolysis.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility.

Fluorination via Halide Exchange

Chloro-to-Fluoro Substitution

Patents describe fluorination of chlorinated nitroaromatics using potassium fluoride (KF). Adapting this, 4-chloro-(nitrophenyl) precursors can be converted to the fluoro derivative:
$$
\text{4-Chloro-(nitrophenyl)iminoammonium chloride} + \text{KF} \rightarrow \text{this compound} + \text{KCl} $$
Optimized conditions :

  • Temperature : 120–150°C (enhances reaction kinetics without decomposition).
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalyst : None required, as per, achieving 92% purity.

Boron Trifluoride Complexation

Introducing the difluoroboranyl group may involve reacting the iminoammonium intermediate with boron trifluoride etherate (BF₃·OEt₂):
$$
\text{(4-Nitrophenyl)iminoammonium fluoride} + \text{BF}3 \rightarrow \text{this compound} + \text{Et}2\text{O} $$
Key considerations :

  • Stoichiometry : 1:1 molar ratio to avoid over-fluorination.
  • Reaction time : 2–4 hours under nitrogen atmosphere.

Purification and Characterization

Crystallization and Recrystallization

Crude product purification follows methods for analogous tetrafluoroborates:

  • Solvent system : Water-acetonitrile (1:3 v/v) yields needle-like crystals.
  • Temperature gradient : Gradual cooling from 60°C to 25°C minimizes impurities.

Spectroscopic Validation

  • ¹⁹F NMR : Peaks at δ -130 to -150 ppm confirm BF₄⁻ presence.
  • IR spectroscopy : B-F stretching at 1050 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹.
  • Mass spectrometry : Molecular ion peak at m/z 236.92 aligns with theoretical [C₆H₄BF₄N₃O₂]⁺.

Industrial-Scale Synthesis

Adapting the batch process from, a continuous flow reactor achieves scalability:

  • Feed rate : 8–14 parts/hour of precursor.
  • Residence time : 30–60 seconds at 300–350°C.
  • Yield : 66–92% depending on halogen exchange efficiency.

Chemical Reactions Analysis

Types of Reactions

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various boron-containing compounds, amine derivatives, and substituted nitrophenyl compounds.

Scientific Research Applications

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Table 1: Comparison of Boron-Containing Derivatives

Property 4-Nitrophenyl Boronic Acid Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium Fluoride (Inferred)
Oxidation Rate (H₂O₂) 0.0586 s⁻¹ (pH 11) Likely slower due to fluorinated boron stability
pH Optimum ~11 Broader range due to iminoammonium fluoride
Solubility Moderate in polar solvents Enhanced in polar aprotic solvents (e.g., THF, acetonitrile)

Thiadiazole Derivatives with 4-Nitrophenyl Groups

1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans . While the target compound’s biological activity is uncharacterized, structural differences suggest divergent applications:

  • Functional Groups : Thiadiazoles rely on sulfur and nitrogen heterocycles for bioactivity, whereas the target compound’s boron-fluorine bonds may prioritize chemical stability over antimicrobial effects.
  • Applications : Thiadiazoles are bioactive agents; the target compound’s design suggests roles in catalysis or sensing .

Urea/Thiourea-Based Anion Sensors

Urea derivatives synthesized from 4-nitrophenyl isocyanate demonstrate colorimetric sensing of fluoride, cyanide, and acetate anions . Comparisons include:

  • Anion Binding: Both classes utilize NH groups for anion interactions, but the target compound’s iminoammonium fluoride may offer stronger fluoride affinity due to electrostatic effects.
  • Sensitivity : Urea derivatives show UV-vis spectral shifts upon anion binding; the target compound’s boron-fluorine system could enable dual fluorescence and colorimetric responses.

Table 2: Sensor Performance Comparison

Compound Type Anion Detection Detection Method Reference
Urea Derivatives F⁻, CN⁻, CH₃COO⁻ UV-vis, colorimetric
Target Compound F⁻ (inferred) Fluorescence/colorimetric (hypothetical)

Carbonate/Carbamate Derivatives

4-Nitrophenyl carbonates (e.g., 1a) and carbamates (e.g., 1b) exhibit solvent-dependent disassembly kinetics with fluoride salts. Key contrasts:

  • Solubility : The target compound’s fluorinated boron core may improve solubility in THF or acetonitrile compared to carbamates, which require solvent mixtures for aqueous reactivity .
  • Reactivity : Carbonates/carbamates undergo hydrolysis or fluoride-triggered cleavage, whereas the target compound’s stability under similar conditions remains speculative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tetrafluoroborate-containing compounds like difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride?

  • Methodological Answer : Anion exchange resins (e.g., Amberlite IRA 900 or Amberlyst A-26) are effective for synthesizing tetrafluoroborate derivatives. Dissolve the precursor salt (e.g., 3.0 mmol) in methanol, and perform iterative anion exchange (3:1 halide/tetrafluoroborate ratio) over 20 hours with resin replacement. Post-evaporation, purity is confirmed via 19F NMR to ensure residual tetrafluoroborate <0.05% .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • 19F NMR : To confirm fluorine environments and detect impurities (e.g., residual BF4−).
  • X-ray crystallography : For precise bond-length and angle measurements, as demonstrated in crystallographic studies of fluorobenzylammonium salts .
  • Mass spectrometry (MS) : High-resolution MS (e.g., NIST protocols) ensures molecular weight alignment and isotopic distribution .

Q. What are the primary applications of 4-nitrophenyl derivatives in biochemical assays?

  • Methodological Answer : 4-Nitrophenyl groups act as chromogenic substrates in enzyme kinetics (e.g., α-amylase assays). Hydrolysis releases 4-nitrophenol, monitored via UV-vis spectrophotometry at 400–410 nm. Ensure substrate solubility in organic solvents (THF, acetonitrile) for controlled reaction conditions .

Advanced Research Questions

Q. How do solvent systems influence the stability and reactivity of fluoroboranyl-nitrophenyl compounds?

  • Methodological Answer : Solubility in polar aprotic solvents (THF, dichloromethane) enhances stability, while aqueous mixtures may induce hydrolysis. Use kinetic studies with fluoride salts (e.g., KF) in THF to track decomposition via 19F NMR or HPLC. Contrast with aqueous systems to identify hydrolytic pathways .

Q. What analytical techniques resolve contradictions in fluoride anion interaction data with urea-based sensors?

  • Methodological Answer : Combine:

  • Raman spectroscopy : To detect host-guest binding via shifts in urea C=O stretches (e.g., BrPNPU-F− interactions at 1650 cm⁻¹) .
  • 1H NMR titration : Quantify binding constants (e.g., Benesi-Hildebrand analysis) in DMSO-d6.
  • UV-vis/fluorimetry : Cross-validate anion affinity under varying pH and ionic strengths .

Q. How can crystallographic data address discrepancies in reported molecular geometries of fluorinated ammonium salts?

  • Methodological Answer : Refine X-ray diffraction data using software (e.g., SHELX) to resolve ambiguities in bond lengths (e.g., B-F vs. N-F interactions). Compare with computational models (DFT) to validate torsional angles and lattice parameters, as shown in 4-fluorobenzylammonium dihydrogen phosphate studies .

Q. What safety protocols are critical for handling fluoride-containing reagents in synthetic workflows?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/airborne exposure.
  • Waste management : Neutralize fluoride waste with calcium hydroxide to precipitate CaF2.
  • Emergency response : For accidental exposure, rinse with calcium gluconate gel (for skin) or administer oxygen (for inhalation), per acute fluoride toxicity guidelines .

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